1-(3-(Difluoromethyl)phenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Difluoromethyl)phenyl)ethan-1-amine is an organic compound with the molecular formula C9H12F2N. It is a derivative of phenylethylamine, where the phenyl ring is substituted with a difluoromethyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Difluoromethyl)phenyl)ethan-1-amine typically involves the introduction of the difluoromethyl group onto a phenylethylamine scaffold. One common method involves the reaction of 3-(difluoromethyl)benzaldehyde with nitromethane under basic conditions to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(3-(Difluoromethyl)phenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The nitro precursor can be reduced to form the amine.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) are common.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the primary amine.
Substitution: Formation of substituted phenylethylamines.
Scientific Research Applications
1-(3-(Difluoromethyl)phenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-(Difluoromethyl)phenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. This can modulate the activity of the target protein and lead to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
1-(3-(Trifluoromethyl)phenyl)ethan-1-amine: Similar structure but with a trifluoromethyl group.
1-(3-(Difluoromethoxy)phenyl)ethan-1-amine: Contains a difluoromethoxy group instead of difluoromethyl.
1-(3-(Difluoromethyl)phenyl)ethanol: The amine group is replaced with a hydroxyl group.
Uniqueness
1-(3-(Difluoromethyl)phenyl)ethan-1-amine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H11F2N |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
1-[3-(difluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H11F2N/c1-6(12)7-3-2-4-8(5-7)9(10)11/h2-6,9H,12H2,1H3 |
InChI Key |
FJDSZADRDSXBSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.